Ethyl 5-amino-4-bromo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-amino-4-bromo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate is a heterocyclic compound that contains a pyrazole ring substituted with amino, bromo, and trifluoroethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-4-bromo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Bromination: The pyrazole intermediate is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Amination: The bromo-pyrazole is then subjected to nucleophilic substitution with an amine, such as ammonia or an alkylamine, to introduce the amino group.
Esterification: Finally, the carboxylic acid group is esterified using ethanol and an acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-4-bromo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to a primary amine.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in acetic acid or dichloromethane.
Amination: Ammonia or alkylamines in ethanol or water.
Esterification: Ethanol and sulfuric acid.
Major Products
Substitution: Formation of various substituted pyrazoles.
Oxidation: Formation of nitro-pyrazole derivatives.
Hydrolysis: Formation of pyrazole-3-carboxylic acid.
Scientific Research Applications
Ethyl 5-amino-4-bromo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anti-cancer, or anti-microbial properties.
Agrochemicals: It can be used in the development of pesticides or herbicides.
Material Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-4-bromo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-amino-4-chloro-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate: Similar structure but with a chloro group instead of a bromo group.
Ethyl 5-amino-4-bromo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate ester.
Uniqueness
Ethyl 5-amino-4-bromo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate is unique due to the combination of its substituents, which can impart specific chemical and biological properties. The presence of the trifluoroethyl group can enhance its stability and bioavailability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H9BrF3N3O2 |
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Molecular Weight |
316.08 g/mol |
IUPAC Name |
ethyl 5-amino-4-bromo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C8H9BrF3N3O2/c1-2-17-7(16)5-4(9)6(13)15(14-5)3-8(10,11)12/h2-3,13H2,1H3 |
InChI Key |
ASWSOFAKRVWYJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1Br)N)CC(F)(F)F |
Origin of Product |
United States |
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